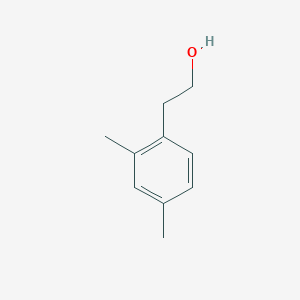
2-(2,4-Dimethylphenyl)ethanol
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Applications De Recherche Scientifique
1. Molecular Complex Formation
2-(2,4-Dimethylphenyl)ethanol is involved in the formation of molecular complexes with alcohols. X-ray crystallography studies have demonstrated the structural details of such complexes, highlighting their potential in understanding molecular interactions and crystal engineering (Toda, Tanaka, & Mak, 1985).
2. Crystal Structure Analysis
Research on crystal structures of molecular complexes involving this compound has provided insights into the hydrogen-bonded adducts and their layer-type architectures. These findings are crucial for the development of new materials and for understanding the structural basis of molecular interactions (Toda, Tanaka, & Mak, 1983).
3. Synthetic Chemistry
In synthetic chemistry, this compound plays a role in the facile synthesis of hydroxy- and aminoindoles. These compounds are significant in pharmaceutical and agrochemical research, demonstrating the chemical versatility and applicative potential of this compound (Tanaka, Yasuo, Aizawa, & Torii, 1989).
4. Spectroscopic Applications
This compound has been studied in the context of molecular absorption spectrometry, particularly in gas chromatography as a detector for alcohols. Such applications underscore its importance in analytical chemistry for the detection and analysis of various compounds (Sanz-Vicente, Cabredo, & Galbán, 1999).
5. Inclusion Complex Studies
Research on hydroxy inclusion complexes involving this compound provides insights into host-guest interactions. These studies are important for understanding molecular recognition and encapsulation, which have implications in drug delivery and molecular sensing technologies (Shin, Toda, & Jhon, 1987).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to ethanol, which primarily targets gaba receptors and glycine receptors
Mode of Action
It’s known that similar compounds like ethanol interact with their targets (gaba and glycine receptors) to mediate sedative effects . More research is required to determine the specific interactions of 2-(2,4-Dimethylphenyl)ethanol with its targets.
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be involved in various metabolic pathways
Result of Action
It’s known that ethanol can cause transient changes to many physiological responses in different organ systems
Action Environment
It’s known that saccharomyces cerevisiae can be used as a biocatalyst for the synthesis of similar compounds in a green approach . This suggests that the action of this compound could potentially be influenced by environmental factors such as the presence of certain microorganisms and solvents.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNQKYHIUVLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289589 | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-59-7 | |
| Record name | NSC62108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)
![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)

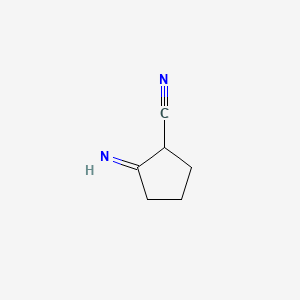
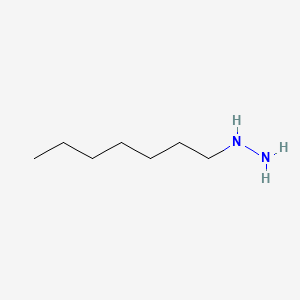
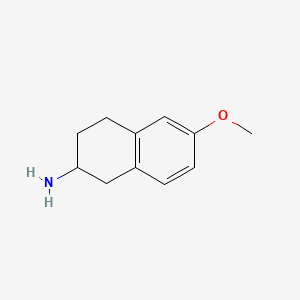



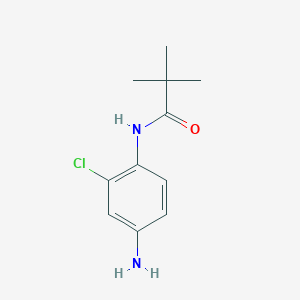
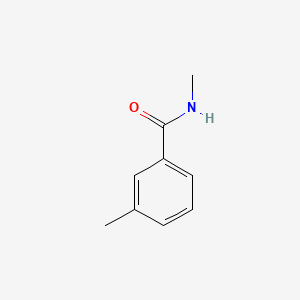
![2-chloro-n-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1606554.png)

